N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-4-9-19(16,17)15-10-13(2,18-3)11-7-5-6-8-12(11)14/h5-8,15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPSQQNECQVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C)(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide typically involves the reaction of 2-fluorophenyl compounds with methoxypropyl intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process is optimized to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorophenyl derivatives. These products have diverse applications in various fields of research and industry.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects. The fluorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including sulfonamides, benzamides, and fluorophenyl-containing derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and reported activities.
Structural Analogues and Molecular Features
Table 1: Key Structural Differences
Key Observations :
- The target compound’s methoxypropyl chain distinguishes it from simpler sulfonamides like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, which lacks ether and alkyl branching .
- Compared to N-cyclohexyl-2-(4-fluorophenyl)acetamide, the substitution of a sulfonamide for an amide group increases acidity (pKa ~10 vs.
- Esters such as ethyl(fluorophenyl)(piperidin-2-yl)acetate exhibit lower hydrolytic stability than sulfonamides due to esterase susceptibility .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The target compound’s lower solubility compared to 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is attributed to its bulkier methoxypropyl chain, which increases hydrophobicity .
- Its predicted LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and metabolic clearance. In contrast, benzodiazepine derivatives (e.g., 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-...) exhibit higher LogP values, favoring CNS penetration .
- Carbonic anhydrase inhibition is a hypothesized activity due to the sulfonamide group’s zinc-binding capability, a feature absent in amide or ester analogs .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1797559-38-6
- Molecular Formula : C13H20FNO3S
- Molecular Weight : 289.37 g/mol
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and hypertension.
- Binding Affinity : The fluorophenyl group enhances the compound's binding affinity to target proteins, potentially increasing its efficacy as a drug candidate. This structural feature may also influence the pharmacokinetics and bioavailability of the compound .
Antimicrobial Properties
Research has indicated that sulfonamides exhibit antimicrobial effects by inhibiting bacterial folic acid synthesis. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. By inhibiting specific inflammatory pathways, it may reduce symptoms associated with conditions such as arthritis and other inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional sulfonamides, suggesting enhanced potency. -
Anti-inflammatory Activity :
In a controlled experiment involving animal models, the compound exhibited a reduction in inflammatory markers when administered prior to induced inflammation. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antimicrobial | First sulfonamide used clinically |
| N-(2-Fluorophenyl)-2-methoxypropylamine | Related amine derivative | Moderate antibacterial | Less effective than sulfonamides |
| N-(4-Methylphenyl)-methanesulfonamide | Another sulfonamide variant | Antimicrobial | Shows similar activity but different potency |
This compound is distinguished by its enhanced binding properties due to the fluorophenyl group, which may confer superior biological activity compared to traditional sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
